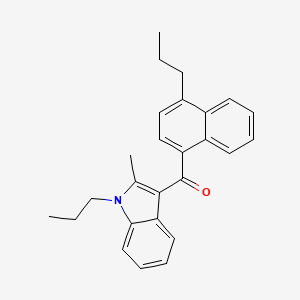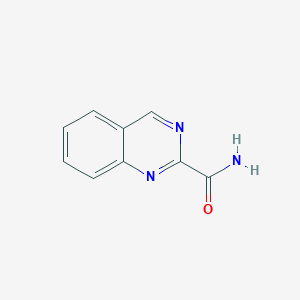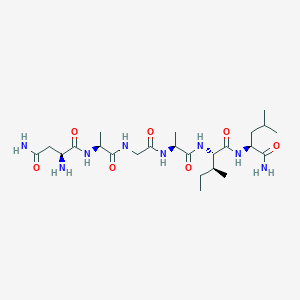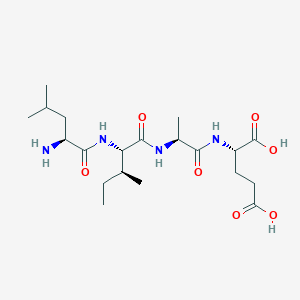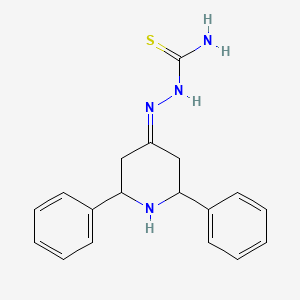![molecular formula C18H22Br2N2 B14221099 5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide CAS No. 512179-42-9](/img/structure/B14221099.png)
5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a bromine atom attached to a hexyl chain, which is further connected to a dihydrobenzo[c][1,5]naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide typically involves a multi-step process. One common method includes the following steps:
Formation of the naphthyridine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under specific conditions.
Introduction of the hexyl chain: The hexyl chain can be introduced through a nucleophilic substitution reaction, where a suitable hexyl halide reacts with the naphthyridine core.
Bromination: The final step involves the bromination of the hexyl chain, which can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the hexyl chain can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling reactions: The naphthyridine core can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the naphthyridine core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Phenanthridine derivatives: These compounds have a similar fused-ring system but differ in the arrangement of nitrogen atoms and substituents.
Uniqueness
5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide is unique due to the presence of the bromine atom on the hexyl chain and the specific arrangement of the naphthyridine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
512179-42-9 |
|---|---|
Molecular Formula |
C18H22Br2N2 |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
5-(6-bromohexyl)-6H-benzo[c][1,5]naphthyridin-1-ium;bromide |
InChI |
InChI=1S/C18H21BrN2.BrH/c19-11-5-1-2-6-13-21-14-15-8-3-4-9-16(15)18-17(21)10-7-12-20-18;/h3-4,7-10,12H,1-2,5-6,11,13-14H2;1H |
InChI Key |
RNPOPWQSFJAXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(N1CCCCCCBr)C=CC=[NH+]3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


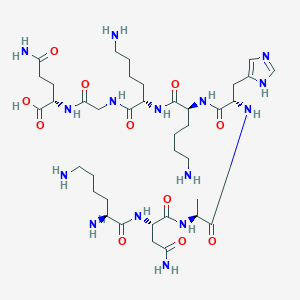
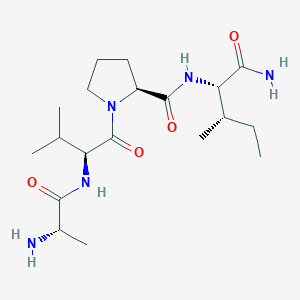
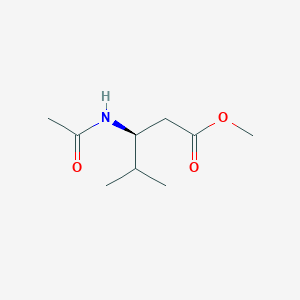
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)

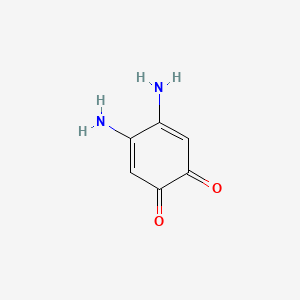
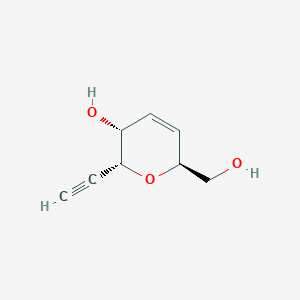
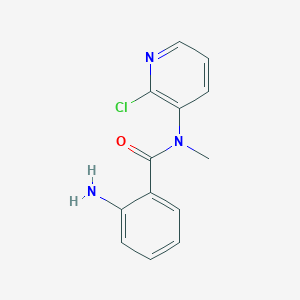
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
